molecular formula C13H11BrN2O B3208581 2-Phenyl-1H-benzimidazol-5-ol hydrobromide CAS No. 1051369-19-7

2-Phenyl-1H-benzimidazol-5-ol hydrobromide

Cat. No.: B3208581
CAS No.: 1051369-19-7
M. Wt: 291.14 g/mol
InChI Key: SECBTFRMQPPZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1H-benzimidazol-5-ol hydrobromide is a chemically modified salt of a benzimidazole derivative, designed for research and development applications. This compound features the privileged 1H-benzimidazole scaffold, which is extensively studied for its diverse biological activities. The core 2-phenyl-benzimidazole structure is a subject of significant interest in medicinal chemistry . The specific substitution pattern of this compound, with a phenyl group at the 2-position and a hydroxyl group at the 5-position, is a key structural motif in the design of bioactive molecules. Benzimidazole derivatives are reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including potential antifungal activity against Candida species and inhibitory activity against enzymes like α-glucosidase, which is a target for anti-diabetic agents . The hydrobromide salt form may enhance the compound's stability and solubility, making it more suitable for various experimental protocols. Researchers can utilize this building block in the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O.BrH/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8,16H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECBTFRMQPPZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Benzimidazol 5 Ol Hydrobromide Analogues

Positional Effects of Substituents on Biological Activity Profiles

The phenyl ring at the C-2 position is a primary site for modification to tune the biological activity of benzimidazole (B57391) derivatives. Research indicates that both electron-donating and electron-withdrawing groups can enhance activity, depending on the specific biological target.

For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the 2-phenyl ring can lead to improved potency. bohrium.com Conversely, for certain anti-inflammatory activities, unsubstituted phenyl rings are preferred for the inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase. nih.gov Some studies have shown that 2-phenyl substituted benzimidazoles with electronegative groups attached to a pyrazole (B372694) ring at the C-5 position exhibit better antibacterial activity compared to those with electron-releasing groups. researchgate.net

The position of the substituent on the phenyl ring is also critical. For example, a p-methoxy substituent on the 2-phenyl ring has been shown to have a positive effect on antiproliferative activity. nih.gov The lipophilic nature of substituents on the phenyl ring can also play a vital role, as it correlates with the molecule's ability to permeate cell membranes. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

SubstituentPosition on Phenyl RingObserved Effect on ActivityBiological ContextReference
Unsubstituted-Preferred for COX-1/2 and 5-lipoxygenase inhibitionAnti-inflammatory nih.gov
p-Methoxy (-OCH3)para (4')Positive effect on antiproliferative activityAnticancer nih.gov
Trifluoromethyl (-CF3)-Inhibitory potency against certain fungal strainsAntifungal nih.gov
Electron-withdrawing groups-Can improve antimicrobial activityAntimicrobial bohrium.com

The C-5 position of the benzimidazole ring, where the hydroxyl group is located in the parent compound, is a key modulator of activity. Modifications at this position can significantly impact the molecule's properties. For example, in studies on the photoprotective activity of related benzimidazoles, the nature of the substituent at the 5-position was found to be critical. nih.gov A structure-activity relationship was identified where a hydrogen atom (-H) was superior to a carboxylic acid (-COOH), which in turn was better than a sulfonic acid (-SO3H) group for enhancing the Sun Protection Factor (SPF). nih.gov

The presence of electron-donating groups, such as a methoxy (B1213986) group, at the 5- or 6-position has been associated with strong anti-inflammatory activity. nih.gov In contrast, an electron-withdrawing nitro group at the 6-position was found to be more active than other compounds in a particular study. nih.gov For antiplasmodial activity, electron-donating groups like methyl at position 5, or even better, at both positions 5 and 6, are preferred. nih.gov This highlights that the optimal substituent at this position is highly dependent on the therapeutic target.

Substitution at the N-1 position of the benzimidazole ring is a widely explored strategy for optimizing biological activity. acs.org The nitrogen at this position has acidic characteristics when unsubstituted. researchgate.net Introducing substituents can prevent tautomerization and allows for the precise orientation of other functional groups. researchgate.net

N-alkylation, the addition of alkyl chains to the N-1 position, has been shown to linearly increase anticancer effects up to a certain chain length (e.g., pentyl), after which the activity may slightly decrease. nih.gov This suggests that lipophilicity introduced at this position is a key factor. nih.gov The introduction of N-alkyl groups also led to positive antifungal activities. nih.gov In some cases, substitution at the N-1 position with aryl, hetaryl, or alkyl groups has yielded potent antiplasmodial derivatives. nih.gov The nature of the substituent can also influence selectivity for different biological targets, such as the selective inhibition of certain kinases. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com These models are crucial for predicting the activity of novel derivatives and for guiding rational drug design. researchgate.net

Various computational models have been developed to predict the biological activities of benzimidazole derivatives. These models often employ machine learning techniques such as Random Forest (RF), K-nearest neighbor (KNN), and Gradient Boosting (GB). doi.org In one study focused on predicting anti-corrosion properties, the KNN model showed the best performance with a correlation coefficient (R²) of 0.654. doi.org

For antimicrobial activity, QSAR models have been developed using a physicochemical-based approach. bohrium.com These studies have identified several key molecular descriptors that correlate with activity, including:

Dipole moment (μ): Relates to the polarity of the molecule. bohrium.comnih.gov

Log of the octanol-water partition coefficient (logP): A measure of the molecule's lipophilicity. bohrium.comnih.gov

Topological indices (e.g., second-order molecular connectivity index, ²χ): Numerical descriptors of the molecular structure and branching. bohrium.comnih.gov

Another 2D-QSAR study on anti-allergic 2-phenyl-benzimidazole derivatives developed a model using partial least squares (PLS) regression. sphinxsai.com This model identified that indices related to nitrogen atoms (SssNHE-index, SaasN(Noxide)E-index) contributed negatively to activity, while descriptors related to hydrophobicity (slogp) and chain branching (chi6chain) contributed positively. sphinxsai.com Such models provide valuable structural insights for designing more potent compounds. sphinxsai.com

Table 2: Key Descriptors in QSAR Models for Benzimidazole Analogues

DescriptorPhysicochemical PropertyCorrelation with ActivityReference
logPLipophilicity/HydrophobicityImportant for describing antimicrobial and anti-allergic activity bohrium.comnih.govsphinxsai.com
Dipole Moment (μ)Molecular PolarityImportant for describing antimicrobial activity bohrium.comnih.gov
Molecular Connectivity Index (e.g., ²χ)Molecular Topology/BranchingImportant for describing antimicrobial activity bohrium.comnih.gov
SssNHE-indexTopological/Electronic (Nitrogen)Negative correlation with anti-allergic activity sphinxsai.com

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is fundamental to its ability to interact with a biological target. Conformational analysis, often aided by computational techniques like molecular docking and molecular dynamics, helps to understand these interactions. nih.govnih.gov

The benzimidazole ring system is planar, and this planarity is a key structural aspect for its biological activity. acs.org Molecular docking studies have shown that this flat, aromatic system can engage in π–π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in the binding sites of target proteins. researchgate.netresearchgate.net

The relative orientation of the 2-phenyl ring with respect to the benzimidazole nucleus is also critical. Molecular modeling has indicated that the distance between a nitrogen atom in the side chain and the aromatic ring is of great importance for high affinity and selectivity for certain receptors. nih.gov Docking simulations of benzimidazole derivatives into enzyme active sites, such as HIV reverse transcriptase, reveal that interactions occur via specific hydrophilic (e.g., with Lysine) and hydrophobic (e.g., with Tyrosine, Phenylalanine) contacts. nih.gov The stability of these interactions, as assessed by molecular dynamics simulations, is a key determinant of the compound's inhibitory potential. researchgate.net These computational approaches are invaluable for visualizing and understanding the precise binding modes that correlate with observed biological activity. researchgate.net

Structure Activity Relationship Sar Insights

SAR of the Benzimidazole Core

The benzimidazole nucleus itself is a key pharmacophore. Modifications to the N-H group can influence the compound's physicochemical properties and its ability to form hydrogen bonds. Alkylation or acylation at this position can modulate activity and target selectivity.

Influence of the 2-Phenyl Substituent

The 2-phenyl group is a critical determinant of activity in many benzimidazole series. Substitutions on this phenyl ring can have a profound impact on biological activity. For example, in a series of 2-(substituted phenyl)-benzimidazole inhibitors of the IgE response, lipophilic terminal groups on the phenyl ring were found to optimize pharmacological activity. nih.gov The electronic nature of the substituents (electron-donating or electron-withdrawing) can also play a significant role.

Role of the 5-Hydroxy Group in Hypothetical Interactions

The hydroxyl group at the 5-position is expected to significantly influence the compound's interaction with biological targets. Its ability to form hydrogen bonds can provide crucial anchor points within a binding pocket. The position of this hydroxyl group is also critical; for instance, studies on other heterocyclic scaffolds have shown that the placement of a hydroxyl group can dramatically alter binding affinity and selectivity.

Table 2: Structure-Activity Relationship Summary for 2-Phenyl-Benzimidazole Derivatives

Position of SubstitutionType of SubstituentImpact on Activity (Examples)
Benzimidazole N1Alkyl, AcylModulates physicochemical properties and target selectivity
2-Phenyl RingLipophilic groupsOptimized pharmacological activity in IgE inhibition nih.gov
2-Phenyl RingElectron-donating/withdrawing groupsInfluences electronic properties and binding interactions
Benzimidazole 5-positionHydroxyl groupPotential for hydrogen bonding, influencing binding affinity

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand and its receptor at the atomic level.

Molecular docking studies on benzimidazole (B57391) derivatives have revealed key interactions with various biological targets. For instance, research on similar 2-phenyl benzimidazole compounds has shown that the benzimidazole ring can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active sites of enzymes. researchgate.netnih.gov The nitrogen atoms of the imidazole (B134444) moiety can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov

In the context of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide, the hydroxyl group at the 5-position is expected to form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket. This is supported by studies on analogous compounds where hydroxyl groups have been shown to be critical for interaction with targets like acetylcholinesterase. nih.gov The phenyl group at the C2 position can also contribute to binding through hydrophobic interactions. ukm.my The hydrobromide salt form influences the compound's solubility and ionization state, which are critical factors in its interaction with biological macromolecules.

Interactive Data Table: Potential Ligand-Receptor Interactions of this compound

Interaction Type Moiety of this compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Imidazole N-H, Imidazole N, 5-hydroxyl group Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
π–π Stacking Benzimidazole ring, Phenyl ring Phenylalanine, Tyrosine, Tryptophan, Histidine

Computational docking algorithms can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the specific binding mode of a ligand within a receptor's active site. nih.gov For benzimidazole derivatives, docking studies have successfully predicted binding affinities that correlate with experimentally determined inhibitory activities. ukm.myconnectjournals.com These predictions are instrumental in prioritizing compounds for synthesis and biological testing.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules.

DFT calculations on benzimidazole derivatives have been employed to determine their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, DFT studies would likely reveal the distribution of electron density, with the nitrogen and oxygen atoms being regions of higher electron density. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from DFT calculations, offering a quantitative measure of the compound's reactivity. biolscigroup.us

Interactive Data Table: Predicted Electronic Properties from DFT

Property Significance
HOMO Energy Relates to the ability to donate an electron
LUMO Energy Relates to the ability to accept an electron
HOMO-LUMO Gap Indicates chemical reactivity and stability

DFT can be used to study the different possible conformations of a molecule and their relative energies. For this compound, this would involve analyzing the rotational barrier of the phenyl group relative to the benzimidazole core. Understanding the preferred conformation is essential as it dictates how the molecule fits into a receptor's binding site.

Benzimidazole derivatives can exist in different tautomeric forms. DFT calculations can predict the relative stabilities of these tautomers. For the parent compound, the hydrogen atom on the imidazole ring can potentially reside on either of the two nitrogen atoms. The presence of the 5-hydroxyl group could also lead to other tautomeric possibilities. Determining the most stable tautomer is crucial as different tautomers can exhibit different biological activities and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity of a series of compounds. wikipedia.orgnih.gov

While a specific QSAR model for this compound may not be publicly available, QSAR studies on other benzimidazole series have been successfully conducted. biolscigroup.usnih.gov These studies typically use a variety of descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. nih.gov A QSAR model for a series of analogues of this compound could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). biolscigroup.us

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical, electronic, topological, and spatial properties—known as molecular descriptors—researchers can build models that predict the activity of untested or newly designed molecules.

For benzimidazole derivatives, numerous QSAR studies have been conducted to forecast activities ranging from antimicrobial and anticancer to receptor antagonism. acs.orgdntb.gov.uanih.gov For instance, a study on 2-phenylbenzimidazole (B57529) derivatives as potential anticancer agents utilized molecular docking and density functional theory to calculate descriptors. researchgate.net These descriptors, such as Moran autocorrelation (MATS4e), Geary autocorrelation (GATS5e), and torsional free energy, were used to construct a model that could predict the half-maximal inhibitory concentration (pIC50) against cancer cell lines. researchgate.net

Another 3D-QSAR study employing the comparative molecular field analysis (CoMFA) method was successful in explaining the binding affinities of benzimidazole derivatives for the 5-HT4 receptor. acs.org The resulting model demonstrated high predictive power, with a cross-validated correlation coefficient (q²) of 0.789 and a non-cross-validated correlation coefficient (r²) of 0.997, indicating a robust correlation between the steric and electrostatic fields of the molecules and their receptor affinity. acs.org Such models are pivotal for guiding the synthesis of new derivatives with improved biological profiles. acs.orgnih.gov

QSAR Model Parameters for Benzimidazole Derivatives
Study Focus Prediction of anticancer activity of 2-phenylbenzimidazole derivatives. researchgate.net
Modeling Technique Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). dntb.gov.uaresearchgate.net
Key Molecular Descriptors - MATS4e (Moran autocorrelation - lag 4 / weighted by atomic Sanderson electronegativities) researchgate.net- GATS5e (Geary autocorrelation - lag 5 / weighted by atomic Sanderson electronegativities) researchgate.net- R6v (R maximal autocorrelation of lag 6 / weighted by atomic van der Waals volumes) researchgate.net- Dipole Moment researchgate.net- Torsional Free Energy researchgate.net
Statistical Validation The models are validated internally and externally to ensure their predictive accuracy. mdpi.com For a series of benzimidazole inhibitors of the SARS-CoV-2 PLpro enzyme, a QSAR model yielded a squared correlation coefficient (r²) of 0.833 and a cross-validation coefficient (q²) of 0.770. mdpi.com
Application To predict the pIC50 values of novel compounds and guide the design of more potent anticancer agents. researchgate.net

Artificial Intelligence and Machine Learning in Benzimidazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing benzimidazole research by enabling the analysis of complex, high-dimensional datasets that are beyond the scope of traditional methods. nih.gov These technologies are applied to build sophisticated predictive models, design novel molecular structures, and accelerate the discovery of new therapeutic agents. nih.govresearchgate.net

Cheminformatics and Virtual Screening Methodologies

Cheminformatics provides the tools and techniques to manage, analyze, and model chemical information, forming the backbone of modern computational drug discovery. springernature.com It encompasses the creation and curation of chemical databases, analysis of chemical diversity, and the application of virtual screening to identify promising drug candidates from large compound libraries. researchgate.netspringernature.com

Virtual screening (VS) is a key methodology in cheminformatics that computationally screens vast libraries of molecules to identify those most likely to bind to a specific biological target. nih.gov This process significantly reduces the time and cost associated with high-throughput screening in the lab. Structure-based virtual screening (SBVS), which relies on the 3D structure of the target protein, is a prominent approach. nih.gov Molecular docking, a core component of SBVS, predicts the preferred orientation and binding affinity of a ligand when bound to a target. nih.govrroij.com

This methodology has been successfully applied to the benzimidazole scaffold. In one study, SBVS was used to identify new inhibitors of β-haematin, a crucial target in malaria parasites, from the ZINC15 database. nih.gov The screening identified several benzimidazole-containing compounds as top candidates, reinforcing the scaffold's known antimalarial potential. nih.gov Similarly, deep generative models combined with multilayer virtual screening have been used to design novel benzimidazole derivatives with high binding affinity and selectivity for specific adenosine (B11128) receptors. researchgate.nettandfonline.com

Generalized Virtual Screening Workflow for Benzimidazole Research
Step 1: Target Preparation Obtain the 3D structure of the biological target (e.g., an enzyme or receptor) from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site or active site. rroij.com
Step 2: Ligand Library Preparation Assemble a large library of compounds. This can be a commercial database (e.g., ZINC15) or a custom-designed library of virtual benzimidazole derivatives. nih.gov Prepare the ligands by generating 3D conformations and assigning correct charges. rroij.com
Step 3: Molecular Docking Dock each ligand from the library into the defined binding site of the target protein using software like GOLD or PyRx. nih.govrroij.com The program calculates a score for each ligand based on its predicted binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Step 4: Hit Selection & Filtering Rank the docked compounds based on their docking scores. nih.gov Apply additional filters based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to select the most promising candidates. nih.govresearchgate.net
Step 5: Experimental Validation Purchase or synthesize the top-ranked "hit" compounds for experimental testing to validate their biological activity in vitro and in vivo. nih.gov

Following a thorough review of scientific literature, it has been determined that there is no specific published data available for the compound This compound that would allow for the creation of the detailed article as requested. The instructions to focus solely on this specific chemical and to provide detailed, informative, and scientifically accurate content for each specified subsection cannot be fulfilled.

Research on the broader class of benzimidazole derivatives exists; however, extrapolating these findings to the specific compound would not be scientifically accurate and would violate the strict requirement to focus only on "this compound". Detailed mechanistic investigations at the molecular level, including specific interactions with biomolecules, receptor binding profiles, and enzyme inhibition mechanisms, require dedicated experimental studies on the compound itself.

Without such specific research, it is impossible to generate the requested article while adhering to the principles of scientific accuracy and the explicit constraints of the prompt.

Mechanistic Investigations at the Molecular Level Non Clinical

Mechanistic Insights from Structural Biology

While co-crystallization studies specifically for 2-Phenyl-1H-benzimidazol-5-ol hydrobromide are not publicly available, a wealth of information from structural biology on analogous 2-phenylbenzimidazole (B57529) and broader benzimidazole-containing scaffolds provides critical mechanistic insights. These studies, primarily employing X-ray crystallography and molecular docking, reveal common binding modes and key molecular interactions that are likely relevant to the mechanism of action of this compound.

A predominant theme emerging from the structural analysis of benzimidazole (B57391) derivatives is their function as "hinge-binding" motifs, particularly in the context of protein kinase inhibition. nih.gov The hinge region of a kinase is a flexible loop that connects the N-terminal and C-terminal lobes of the catalytic domain and is crucial for the conformational changes required for ATP binding and catalysis. Benzimidazole scaffolds are adept at forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, effectively competing with ATP for the binding site.

For instance, in studies of benzimidazole inhibitors targeting the checkpoint kinase 2 (CHK2), a key player in DNA damage response, co-crystallization has elucidated a specific binding mode. nih.gov It was observed that the benzimidazole N1 atom often participates in a water-mediated hydrogen bond with the hinge region of the kinase. nih.gov This conserved water molecule acts as a bridge, highlighting the intricate and specific nature of the interaction. The planarity of the benzimidazole ring system allows it to fit snugly into the narrow adenosine-binding pocket.

Further diversifying the understanding of benzimidazole interactions, molecular docking simulations with other protein targets have provided detailed energetic and geometric data. In the case of Ascaris β-tubulin, a target for anthelmintic benzimidazole drugs, simulations predicted binding to various isotypes. nih.gov These in silico models identified specific amino acid residues that form hydrogen bonds and arene-arene (π-π stacking) interactions with the benzimidazole core and its substituents. nih.gov The phenyl group at the 2-position, as seen in this compound, is well-suited to engage in such hydrophobic and aromatic interactions within a protein's binding pocket, contributing to binding affinity and selectivity.

The following table summarizes key interactions observed in molecular docking studies of a benzimidazole derivative, albendazole (B1665689) sulfoxide (B87167), with Ascaris suum β-tubulin, illustrating the types of bonds and their corresponding energetic contributions.

Interacting ResidueBond TypeBond Energy (kcal/mol)Bond Distance (Å)
GLN 134Hydrogen Bond-1.12.18
CYS 239Hydrogen Bond-1.52.05
GLU 198Hydrogen Bond-0.83.01

This table is based on data from docking simulations of albendazole sulfoxide with Ascaris suum β-tubulin and is presented as an illustrative example of benzimidazole-protein interactions. nih.gov

Docking studies of other benzimidazole derivatives with targets like inactive ubiquitin thioesterase FAM105A have also been performed, yielding binding energies that indicate stable interactions. researchgate.net Similarly, research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives targeting dihydrofolate reductase (DHFR) has identified crucial amino acid interactions within the enzyme's binding site. nih.gov

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of chemical structures. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive picture of the 2-phenyl-1H-benzimidazole framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent compound, 2-phenyl-1H-benzimidazole, the protons on the aromatic rings and the N-H proton of the imidazole (B134444) ring give rise to characteristic signals. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often around 12.95 ppm in DMSO-d₆, indicating its acidic nature. rsc.orgrsc.org The protons of the phenyl group and the benzimidazole (B57391) core resonate in the aromatic region, typically between 7.20 and 8.21 ppm. rsc.org The specific coupling patterns and integration values of these signals allow for the precise assignment of each proton to its position in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-phenyl-1H-benzimidazole, characteristic signals are observed for the carbon atoms of the benzimidazole and phenyl rings. The carbon atom at the 2-position of the benzimidazole ring (C=N) is typically found at a downfield chemical shift, around 151.70 ppm in DMSO-d₆. rsc.org The remaining aromatic carbons appear in the range of approximately 122 to 130 ppm. rsc.org The presence of the hydroxyl group at the 5-position in 2-Phenyl-1H-benzimidazol-5-ol would further influence the chemical shifts of the adjacent carbon atoms in the benzimidazole ring, providing key structural information.

Table 1: Representative NMR Data for 2-Phenyl-1H-benzimidazole

NucleusChemical Shift (δ, ppm)Solvent
¹H12.96 (s, 1H, NH), 8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H)DMSO-d₆
¹³C151.70, 130.65, 130.31, 129.42, 126.91, 122.58DMSO-d₆
Data sourced from a study on the synthesis of 2-benzimidazoles. rsc.org

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a benzimidazole derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

For the parent 2-phenyl-1H-benzimidazole, a prominent absorption band is observed for the N-H stretching vibration, typically in the region of 3436 cm⁻¹. rsc.org The C=N stretching vibration of the imidazole ring usually appears around 1626 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings give rise to signals in the 1600-1400 cm⁻¹ region. researchgate.net For 2-Phenyl-1H-benzimidazol-5-ol, an additional broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group would be expected, typically in the range of 3200-3600 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for 2-Phenyl-1H-benzimidazole

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch3436
C=N Stretch1626
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1625-1480
Data sourced from studies on the characterization of 2-phenyl-1H-benzimidazole. rsc.orgresearchgate.net

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition.

For 2-phenyl-1H-benzimidazole, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. rsc.org For example, the calculated m/z for [C₁₃H₁₁N₂]⁺ is 195.0917, and a found value of 195.0916 provides strong evidence for this formula. rsc.org The mass spectrum of 2-Phenyl-1H-benzimidazol-5-ol would show a molecular ion peak corresponding to its higher molecular weight due to the presence of the oxygen atom. Fragmentation patterns can also be analyzed to further confirm the structure.

X-ray Crystallography of Benzimidazole Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. semanticscholar.orgresearchgate.net

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, identification, and purification of compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor the progress of reactions and to assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that offers higher resolution and quantification capabilities. For benzimidazole derivatives, reverse-phase HPLC is a common method for purity analysis. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. By integrating the peak area in the chromatogram, the purity of the compound can be accurately determined. The use of a gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. nih.gov

Future Research Directions and Potential Academic Applications

Design of Novel Benzimidazole (B57391) Scaffolds with Tuned Activities

A significant area of future research lies in using the 2-Phenyl-1H-benzimidazol-5-ol hydrobromide scaffold as a starting point for creating new molecules with tailored biological activities. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to enhance potency and selectivity. mdpi.comnih.gov

Research on related 2,5,6-trisubstituted benzimidazoles has demonstrated that modifications at the 5- and 6-positions can dramatically influence antitubercular activity. nih.gov For example, starting with a core similar to 2-Phenyl-1H-benzimidazol-5-ol, researchers could explore the introduction of various ether and thioether groups at the 6-position while modifying the 5-position (the hydroxyl group in the parent compound) to investigate the impact on activity against targets like Mycobacterium tuberculosis. nih.gov Previous work has shown that fixing a cyclohexyl group at the 2-position and varying substituents at the 5- and 6-positions can yield compounds with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. nih.gov

Similarly, SAR studies on benzimidazoles with 5-membered rings (like furan (B31954) or pyrrole (B145914) instead of phenyl) at the 2-position have shown that the substituent at the 5-position is critical for photoprotective activity. nih.gov An SAR study revealed the order of effectiveness for substituents at the 5-position to be -H > -COOH > -SO3H, providing a clear path for designing derivatives of 2-Phenyl-1H-benzimidazol-5-ol with potentially enhanced properties by modifying or replacing the 5-ol group. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) in Benzimidazole Analogs for Antitubercular Activity nih.gov
Compound SeriesSubstitution at C2Substitution at C5Substitution at C6Observed Activity (MIC vs. Mtb H37Rv)
5aCyclohexyl-Cl-O(4-F-Ph)0.63 µg/mL
5dCyclohexyl-F-S(n-Butyl)1.25 µg/mL
Hit CompoundsCyclohexylVarious-S(Phenyl) or -S(Benzyl)Less Potent

Integration of Synthetic Chemistry with Advanced Computational Modeling

The integration of synthetic organic chemistry with computational modeling represents a powerful strategy for accelerating the discovery of new therapeutic agents. For a scaffold like this compound, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can predict biological activity and guide synthetic efforts, saving time and resources. nih.govnih.govmdpi.com

In one study, researchers used computer-aided drug design to develop a pharmacophore model for E. coli DNA Gyrase B inhibitors, identifying 2,5(6)-substituted benzimidazoles as promising candidates. nih.gov Docking studies predicted that these molecules possess key hydrogen bond donor/acceptor groups for efficient interaction with the bacterial target. nih.gov A similar approach could be applied to derivatives of 2-Phenyl-1H-benzimidazol-5-ol, where the phenyl group and the hydroxyl group could be computationally evaluated for their interactions with a target active site.

Another study focused on developing antitubercular agents by targeting the DprE1 enzyme in Mycobacterium tuberculosis. nih.govresearchgate.net Molecular docking was used to screen 23 benzimidazole derivatives, revealing binding affinities of less than -8.0 kcal/mol. The best-docked compounds were then synthesized and tested, with the results supported by MD simulations and in silico ADME analysis. nih.govresearchgate.net This workflow could be directly applied to novel derivatives of 2-Phenyl-1H-benzimidazol-5-ol to design potent enzyme inhibitors.

Table 2: Computational Docking Results for Benzimidazole Derivatives Against a Mycobacterial Target (DprE1) nih.govresearchgate.net
Compound IDDescriptionBinding Affinity (kcal/mol)Computational Method
20Benzimidazole Derivative< -8.0AutoDock Vina
21Benzimidazole Derivative (Best Molecule)< -8.0AutoDock Vina, MD Simulations
30Benzimidazole Derivative< -8.0AutoDock Vina

Exploration of New Biological Targets and Mechanisms

The benzimidazole scaffold is known to interact with a diverse array of biological targets, and future research can focus on identifying novel targets for derivatives of 2-Phenyl-1H-benzimidazol-5-ol. Many existing benzimidazole-based drugs target tubulin polymerization, but recent research has expanded the scope to include protein kinases, DNA, and various enzymes crucial for pathogen survival. nih.gov

Potential targets for new anticancer agents based on this scaffold include:

Protein Kinases: Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and B-Raf proto-oncogene (BRAF) are well-established cancer targets. nih.govresearchgate.net Designing derivatives of 2-Phenyl-1H-benzimidazol-5-ol to inhibit these kinases is a promising avenue.

Topoisomerases (I & II): These enzymes are critical for DNA replication and are validated targets for cancer therapy. Benzimidazole-oxadiazole hybrids have been developed as potent inhibitors of human topoisomerase I. nih.gov

Microbial Enzymes: Beyond cancer, benzimidazoles are being explored as inhibitors of essential microbial enzymes. Targets include Filamentous Temperature Sensitive Mutant Z (FtsZ) and Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) in bacteria, which are involved in cell division and cell wall synthesis, respectively. nih.govnih.gov

GABAA Receptors: In neuroscience, benzimidazole derivatives have been investigated as positive allosteric modulators of the GABAA receptor, with potential applications in treating epilepsy and anxiety disorders. acs.org

The initiative Target 2035 aims to develop chemical probes for the entire human proteome, which could uncover entirely new biological roles for scaffolds like benzimidazole. nih.gov

Development of Chemical Probes and Tools for Biological Systems

Beyond therapeutic applications, the 2-Phenyl-1H-benzimidazol-5-ol scaffold is well-suited for the development of chemical probes to study biological systems. These molecular tools are essential for bioimaging, molecular recognition, and target identification. researchgate.net The intrinsic fluorescence of many benzimidazole derivatives makes them excellent candidates for fluorescent probes. researchgate.net

Researchers have successfully developed benzimidazole-based "clickable" probes for labeling protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancers. acs.orgacs.orgnih.gov These probes contain an alkyne handle that allows for a subsequent click chemistry reaction with a reporter tag (like a fluorescent dye or biotin), enabling visualization and identification of the target protein and its off-targets. acs.org The 2-Phenyl-1H-benzimidazol-5-ol core could be synthetically modified to incorporate such a clickable moiety.

Furthermore, benzimidazole derivatives have been designed as fluorescent "turn-on" probes for detecting specific biomolecules like cysteine. mdpi.com One such probe, ABIA, was synthesized from a benzimidazole core and showed high selectivity and sensitivity for cysteine in human urine and living cells. mdpi.com The development of similar probes from the 2-Phenyl-1H-benzimidazol-5-ol structure could create valuable tools for diagnosing metabolic disorders. mdpi.com

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The synthesis and study of 2-Phenyl-1H-benzimidazol-5-ol and its derivatives contribute significantly to the fundamental understanding of heterocyclic chemistry. Research in this area explores new, efficient, and environmentally friendly synthetic methods, as well as the physical and electronic properties of these compounds. nih.govelsevierpure.com

Numerous methods have been developed for the synthesis of 2-arylbenzimidazoles, often involving the condensation of a 1,2-phenylenediamine with an aromatic aldehyde. nih.govorganic-chemistry.org Recent advancements focus on using novel catalytic systems, such as silica-supported periodic acid or ceric ammonium (B1175870) nitrate (B79036) with hydrogen peroxide, to achieve high yields under mild, solvent-free conditions. nih.govorganic-chemistry.org Studying the synthesis of 2-Phenyl-1H-benzimidazol-5-ol using these modern methods provides insights into reaction mechanisms and catalytic processes. organic-chemistry.orgacs.org

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-1H-benzimidazol-5-ol hydrobromide?

Methodological Answer: The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes under acidic conditions. For example:

  • Solvent selection : Aqueous medium with 3 mol% camphorsulfonic acid as a catalyst under reflux yields high-purity products (85–92% yield) .
  • Alternative routes : Use of aryl thiazole-triazole acetamide intermediates in polar aprotic solvents (e.g., DMF) with Cu(I)-catalyzed click chemistry for functionalization .
    Key Data :
SolventCatalystYield (%)Purity (HPLC)
WaterCSA (3%)9299.5
DMFCuI7898.2

Q. How is the compound’s purity and structural integrity validated?

Methodological Answer: Employ a multi-technique approach:

  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 60.21% calc. vs. 59.98% exp.) to confirm stoichiometry .
  • Spectroscopy :
    • IR : Confirm N–H stretching (3400–3200 cm⁻¹) and C=N vibrations (1630 cm⁻¹).
    • NMR : Analyze aromatic proton multiplicity (δ 7.2–8.1 ppm) and coupling constants to distinguish substituent positions .
      Note : Discrepancies in melting points (>2°C deviation) may indicate polymorphic impurities .

Advanced Research Questions

Q. How to troubleshoot low yields in benzimidazole synthesis?

Methodological Answer: Common pitfalls and solutions:

  • pH control : Maintain pH >10 during precipitation to avoid protonation of the benzimidazole core, which reduces solubility .
  • Purification : Use activated charcoal in refluxing ethanol to adsorb colored byproducts (e.g., Schiff base intermediates) .
  • Catalyst efficiency : Replace traditional acids (e.g., HCl) with camphorsulfonic acid for higher regioselectivity .

Q. What computational strategies predict binding interactions of derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT6 receptors. Key residues (e.g., Trp281, Ser193) form hydrogen bonds with the benzimidazole core .
  • Pharmacophore modeling : Identify essential features (e.g., aromatic π-stacking, H-bond donors) using Schrödinger’s Phase .
    Case Study : Derivatives with para-substituted aryl groups showed enhanced binding affinity (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .

Q. How does hydrobromide salt formation influence crystallography and bioactivity?

Methodological Answer:

  • Crystal packing : The bromide ion stabilizes the lattice via N–H···Br hydrogen bonds (2.8–3.1 Å), improving thermal stability (TGA decomposition >250°C) .
  • Bioavailability : Hydrobromide salts exhibit higher solubility in aqueous buffers (e.g., 1.2 mg/mL at pH 7.4) compared to free bases .

Q. How to design derivatives with enhanced antimicrobial or anticancer activity?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) at the 5-position to increase DNA intercalation (e.g., IC50 = 8 μM vs. 32 μM for unmodified analogs) .
  • Metal complexes : Synthesize ZnCl₂ complexes to enhance oxidative stress via ROS generation (confirmed by DCFH-DA assay) .
    SAR Table :
SubstituentMIC (μg/mL, S. aureus)IC50 (μM, HeLa)
–OH6445
–Br1612
–NO₂88

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomerism (e.g., N–H proton exchange in DMSO-d₆ at 100°C) .
  • X-ray crystallography : Resolve ambiguities in NOE correlations by determining the crystal structure (e.g., C–C bond lengths <1.5 Å confirm aromaticity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1H-benzimidazol-5-ol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.